molecular formula C9H10N4 B1280476 [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine CAS No. 741717-66-8

[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine

Cat. No. B1280476
M. Wt: 174.2 g/mol
InChI Key: JIGZDQMQHNQJOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine” comprises a triazole ring fused to a phenyl ring. The nitrogen atoms in the triazole ring play a crucial role in its biological activity. The arrangement of atoms allows for diverse interactions with enzymes and receptors, leading to its pharmacological properties .


Chemical Reactions Analysis

The compound can participate in various chemical reactions due to its unique structure. For instance, it can undergo [3+2] cycloaddition reactions with azides, leading to the formation of novel bioactive molecules. These reactions are essential for drug development and optimization .

Scientific Research Applications

Antimicrobial Activities

  • Compounds derived from 1,2,4-triazoles, including those similar to [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown good or moderate activity in antimicrobial screenings (Bayrak et al., 2009).

Cancer Research

  • Triazole derivatives have demonstrated cytotoxicity against various cancer cell lines, including melanoma, breast, and pancreatic cancer cells. Specific triazole compounds have shown promise as potent agents in 3D cancer cell cultures and as antimetastatic candidates (Šermukšnytė et al., 2022).

Synthesis of Biologically Active Compounds

  • The synthesis of various biologically active compounds often involves intermediates related to 1,2,4-triazoles. These intermediates are crucial for developing targeted therapies for conditions like cancer, demonstrating the significance of triazole derivatives in pharmaceutical research (Liu et al., 2017).

Inhibition of Cancer Cell Migration

  • Certain triazole compounds have been identified for their ability to inhibit cancer cell migration. These compounds could potentially be used for developing new antimetastatic therapies, highlighting the diverse applications of triazole derivatives in cancer treatment (Šermukšnytė et al., 2022).

Development of Molecular Targeted Therapies

  • The structural versatility of 1,2,4-triazole derivatives makes them valuable in the synthesis of targeted therapies. This includes the development of drugs for cancer, highlighting their role in advancing medicinal chemistry (Liu et al., 2017).

properties

IUPAC Name

[3-(1,2,4-triazol-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-5-8-2-1-3-9(4-8)13-7-11-6-12-13/h1-4,6-7H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGZDQMQHNQJOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464019
Record name [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine

CAS RN

741717-66-8
Record name [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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